molecular formula C11H22N4 B13488573 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine

Cat. No.: B13488573
M. Wt: 210.32 g/mol
InChI Key: UJZGORMFGVXLIL-UHFFFAOYSA-N
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Description

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine is a compound that features a triazole ring, a tert-butyl group, and a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine typically involves the formation of the triazole ring followed by the introduction of the tert-butyl and methylamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The tert-butyl group can be introduced via alkylation reactions, and the methylamine moiety can be added through reductive amination or similar reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and other advanced techniques to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., LiAlH₄, NaBH₄), and nucleophiles (e.g., alkyl halides, amines). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions, while the tert-butyl and methylamine groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-ethylpropan-1-amine
  • 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylbutan-1-amine
  • 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpentan-1-amine

Uniqueness

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions. The triazole ring offers a versatile platform for further functionalization and potential biological activity .

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

1-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)-N-methylpropan-1-amine

InChI

InChI=1S/C11H22N4/c1-7-8(12-5)9-13-10(11(2,3)4)14-15(9)6/h8,12H,7H2,1-6H3

InChI Key

UJZGORMFGVXLIL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=NN1C)C(C)(C)C)NC

Origin of Product

United States

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